BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of 1,2-Epoxybutane: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1,2-Epoxybutane

Cat. No.: B156178

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR)
and infrared (IR) spectroscopic data for the compound 1,2-Epoxybutane (also known as
ethyloxirane). The information presented herein is intended to support research, development,
and quality control activities where the identification and characterization of this epoxide are
crucial.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. The following sections detail the *H and 3C NMR data for 1,2-
Epoxybutane.

Experimental Protocol: NMR Spectroscopy

The NMR spectra for 1,2-Epoxybutane are typically acquired on a spectrometer operating at a
frequency of 90 MHz or higher. The sample is prepared by dissolving a small amount of 1,2-
Epoxybutane in deuterated chloroform (CDCIs), which serves as the solvent and provides an
internal lock signal. Tetramethylsilane (TMS) is commonly used as an internal standard for
chemical shift referencing (0 ppm). The data is processed to show chemical shifts (d) in parts
per million (ppm), coupling constants (J) in Hertz (Hz), and signal integrals.

'H NMR Spectroscopic Data
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The *H NMR spectrum of 1,2-Epoxybutane exhibits distinct signals corresponding to the five
non-equivalent protons in the molecule. The chemical shifts and coupling constants provide
detailed information about the electronic environment and connectivity of these protons.

. Chemical Shift (d) Coupling Constants _
Proton Assignment Integration
ppm (J) Hz
H on C2 (methine) ~2.9 - 1H
H on C1 (methylene) ~2.7 - 1H
H on C1 (methylene) ~2.4 - 1H
H on C3 (methylene) ~1.6 - 2H
H on C4 (methyl) ~1.0 - 3H

Note: The methylene protons on C1 are diastereotopic and thus have different chemical shifts.

The following diagram illustrates the proton signaling pathways and their relationships within
the 1,2-Epoxybutane molecule.
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Caption: 1H NMR Signaling Pathways in 1,2-Epoxybutane.
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3C NMR Spectroscopic Data

The 13C NMR spectrum of 1,2-Epoxybutane provides information on the carbon framework of
the molecule. Four distinct signals are observed, corresponding to the four carbon atoms.

Carbon Assignment Chemical Shift () ppm
C1 (CH2) of oxirane ~52.2
C2 (CH) of oxirane ~51.5
C3 (-CHz2-) of ethyl group ~25.5
C4 (-CHs) of ethyl group ~10.0

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a
molecule. The IR spectrum of 1,2-Epoxybutane is characterized by specific absorption bands
related to the vibrations of its chemical bonds, particularly those of the epoxide ring.

Experimental Protocol: IR Spectroscopy

The IR spectrum of 1,2-Epoxybutane is typically recorded using a Fourier-Transform Infrared

(FTIR) spectrometer. For a liquid sample like 1,2-Epoxybutane, the spectrum can be obtained
from a thin film of the neat (undiluted) liquid placed between two salt plates (e.g., NaCl or KBr),
which are transparent to infrared radiation. The spectrum is recorded as percent transmittance

versus wavenumber (cm™1).

Characteristic IR Absorption Bands

The key to identifying 1,2-Epoxybutane by IR spectroscopy lies in the characteristic vibrations
of the three-membered epoxide ring.
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Wavenumber (cm~?) Vibrational Mode Intensity
1261 Symmetric ring breathing Strong
904 Asymmetric C-O-C stretch Strong
831 Symmetric C-O-C stretch Strong

The following diagram visualizes the relationship between the key functional group vibrations
and their corresponding IR absorption frequencies.
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Caption: Key IR Vibrations of the Epoxide Ring in 1,2-Epoxybutane.

 To cite this document: BenchChem. [Spectroscopic Profile of 1,2-Epoxybutane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156178#spectroscopic-data-for-1-2-epoxybutane-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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